9,21-Dehydroryanodine

Description

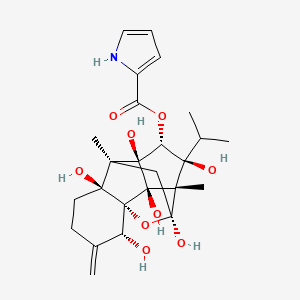

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFNBBLVUYSFRK-OHEPIYSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]1([C@H]([C@]2([C@]3(C[C@]4([C@@]1([C@@]2([C@@]5([C@@]3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915473 | |

| Record name | 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94513-55-0 | |

| Record name | 9,21-Didehydroryanodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94513-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Biosynthesis

Botanical Source: Ryania speciosa Vahl

The primary natural source of 9,21-dehydroryanodine is the woody tissues of Ryania speciosa, a plant species native to the tropical regions of the Americas. researchgate.netcaltech.eduamazonaws.combcpcpesticidecompendium.org This plant has been historically utilized for the production of ryania insecticide, a botanical pesticide derived from its ground stem and roots. amazonaws.comkkwagh.edu.in The insecticidal activity of these extracts was initially attributed solely to ryanodine (B192298), but was later found to be a combined effect of ryanodine and the more abundant 9,21-dehydroryanodine. amazonaws.comumn.edu In addition to Ryania speciosa, other ryanoids have been isolated from species like Persea indica and Spigelia anthelmia, though the prominent source for 9,21-dehydroryanodine remains Ryania speciosa. researchgate.netdoi.org

Isolation Methodologies from Natural Extracts

The isolation of 9,21-dehydroryanodine from the crude extracts of Ryania speciosa involves chromatographic techniques. cdnsciencepub.com High-performance liquid chromatography (HPLC) is a key method used to separate and quantify the various ryanoids present in the extract. acs.org The process allows for the separation of 9,21-dehydroryanodine from ryanodine and other minor related compounds. cdnsciencepub.com Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, are then employed to identify and characterize the isolated compounds. rsc.orgresearchgate.net The structure of 9,21-dehydroryanodine was confirmed through these analytical techniques and by its chemical reduction, which yields both ryanodine and 9-epiryanodine. rsc.orgresearchgate.net

Co-occurrence and Relative Abundance with Other Ryanoids

9,21-Dehydroryanodine is one of several ryanoid compounds found in Ryania speciosa extracts. researchgate.netumn.educdnsciencepub.com It co-occurs with ryanodine, which was once thought to be the sole active principle. amazonaws.com However, studies have revealed that 9,21-dehydroryanodine is often present in higher concentrations than ryanodine. amazonaws.com For instance, analysis of ryania insecticide has shown concentrations of 9,21-dehydroryanodine to be in the range of 650-700 ppm, while ryanodine is found at 450-600 ppm. researchgate.netresearchgate.net These two compounds are considered the principal toxic constituents and are largely responsible for the biological activity of the extract. researchgate.netumn.eduresearchgate.net Other minor ryanoids are also present, but in much lower quantities. researchgate.netresearchgate.netcdnsciencepub.com

Proposed Biosynthetic Pathways of Ryanoid Diterpenoids

The biosynthesis of the complex ryanoid skeleton is a topic of scientific investigation, and while not fully elucidated, key aspects have been proposed.

It is widely suggested that ryanoid diterpenoids are derived from geranylgeranyl pyrophosphate, a common precursor for diterpenes. caltech.edu The carbon framework of ryanoids, containing 20 carbon atoms, is consistent with a diterpenoid origin. illinois.edu The intricate cyclization cascade that transforms the linear precursor into the pentacyclic core of the ryanoids is a subject of ongoing research, with the exact mechanisms of carbon-carbon bond formation and subsequent functionalization not yet fully understood. caltech.edu

The formation of the complex, cage-like structure of ryanoids from a precursor like geranylgeranyl pyrophosphate involves a series of enzymatic reactions. caltech.edu It is hypothesized that terpene synthases catalyze the initial cyclization steps to form the basic carbon skeleton. researchgate.net Following the construction of the core structure, a series of enzymatic oxidations are believed to occur, introducing the numerous hydroxyl groups and other functionalities characteristic of the ryanoid family. johnwoodgroup.com The diversity of ryanoids found in Ryania speciosa, including 9,21-dehydroryanodine, likely arises from variations in these late-stage enzymatic modifications of a common precursor. johnwoodgroup.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Ryanodine (B192298) and its Precursors

The journey to conquer the total synthesis of ryanodine has been marked by persistent efforts, culminating in groundbreaking strategies that have not only achieved the target molecule but also expanded the toolkit of organic synthesis.

Seminal Synthetic Efforts

The first total synthesis of (+)-ryanodol, the alcohol precursor to ryanodine, was a landmark achievement reported by Deslongchamps and his team in 1979. illinois.eduwalisongo.ac.id This lengthy 37-step synthesis was guided by the discovery that (+)-anhydroryanodol could be converted to ryanodol (B1680354) in two steps. walisongo.ac.id The core of their strategy involved the use of intermolecular Diels-Alder reactions and a sequence of oxidative cleavage followed by a transannular aldol (B89426) cascade. researchgate.net Despite this monumental success in synthesizing ryanodol, the subsequent esterification to yield ryanodine proved to be a significant hurdle that remained unsolved for many years. illinois.edu The innate regioselectivity of the esterification on ryanodol favored the C10 hydroxyl group over the desired C3 position. illinois.edu

Modern Convergent and Stereoselective Strategies

More recent synthetic campaigns have focused on developing more efficient and convergent routes to ryanodine and its analogues. A key innovation has been the recognition of a C2-symmetric tricyclic substructure embedded within the complex ryanodine framework. illinois.eduresearchgate.net This insight allowed for the design of more concise synthetic pathways.

A notable modern approach involves a rhodium-catalyzed intramolecular Pauson-Khand reaction to rapidly assemble the tetracyclic core of anhydroryanodol. caltech.eduorganic-chemistry.org This strategy significantly shortens the synthesis, with one route to (+)-ryanodol being completed in just 15 steps from commercially available (S)-pulegone. caltech.edunih.gov Another powerful strategy employs a late-stage reductive cyclization of an epoxide intermediate that already contains the crucial pyrrole-2-carboxylate ester. walisongo.ac.idacs.orgacs.org This approach directly addresses the challenge of the difficult esterification step and has been successfully used to synthesize (+)-ryanodine in 18 steps. walisongo.ac.idacs.org

These modern strategies often employ a two-stage approach, focusing first on the construction of the carbon skeleton and then on a series of carefully orchestrated oxidation reactions to install the numerous hydroxyl groups. researchgate.netacs.org For instance, a remarkable selenium dioxide-mediated oxidation was discovered that can install three oxygen atoms in a single step, greatly streamlining the synthesis. caltech.edunih.gov

Key Challenges in Complex Core Construction

The synthesis of the ryanodane core is fraught with challenges, primarily due to its high degree of oxygenation and the presence of eleven contiguous stereogenic centers, many of which are tetrasubstituted. researchgate.netresearchgate.net Constructing this congested and sterically hindered framework requires highly selective reactions.

One of the major hurdles has been the stereoselective installation of the numerous hydroxyl groups. researchgate.net The dense arrangement of functional groups can lead to undesired side reactions and difficulties in achieving the correct stereochemistry. Early and strategic incorporation of oxygen atoms has been shown to be crucial for facilitating key carbon-carbon bond formations in a stereoselective manner. caltech.edu

Another significant challenge is the formation of the pentacyclic ring system itself. researchgate.net Strategies like the Pauson-Khand reaction and radical-based convergent approaches have been instrumental in overcoming this obstacle. researchgate.netorganic-chemistry.org The final C1-C15 bond formation to close the last ring has also proven to be a difficult transformation. acs.org Furthermore, the introduction of the pyrrole-2-carboxylate ester at the sterically hindered C3 position of ryanodol was a long-standing problem that plagued early synthetic efforts. illinois.edu Modern approaches have cleverly circumvented this by introducing the ester at an earlier stage of the synthesis. walisongo.ac.idorganic-chemistry.orgacs.org

Semisynthesis of 9,21-Dehydroryanodine and Related Analogues

Given the arduous nature of the total synthesis of ryanoids, semisynthetic approaches starting from naturally abundant precursors like ryanodine or ryanodol offer a more practical route to novel analogues.

Conversion from Ryanodol Derivatives

The generation of 9,21-dehydroryanodine and other analogues often starts from ryanodol, which can be obtained by the hydrolysis of ryanodine. researchgate.net The challenge then lies in the site-specific functionalization of the multiple hydroxyl groups present in the ryanodol core. walisongo.ac.idacs.orgacs.org The development of selective protection and deprotection strategies is paramount to achieving the desired modifications. For instance, cyclic boronates have been used to strategically protect certain diol functionalities, allowing for selective reactions at other positions. walisongo.ac.idacs.org

Strategies for Introduction of Specific Functional Groups

The introduction of specific functional groups, such as the double bond in 9,21-dehydroryanodine, requires carefully chosen reagents and reaction conditions to avoid unwanted side reactions on the complex scaffold. While specific details on the direct conversion of ryanodol to 9,21-dehydroryanodine are not extensively detailed in the provided search results, the general principles of functional group interconversion in complex molecules would apply. This would likely involve selective oxidation or elimination reactions on a suitably protected ryanodol derivative.

The synthesis of various ryanodine analogues has demonstrated that peripheral structural modifications can significantly alter their biological activity. walisongo.ac.idacs.orgacs.org For example, modifications at the C10 hydroxyl group have been explored. annualreviews.org The ability to introduce a variety of ester groups at the C3 position is also a key area of interest for structure-activity relationship (SAR) studies. acs.org The late-stage introduction of the pyrrole-2-carboxylate ester in some total synthesis routes provides a platform for accessing a wider range of these analogues that would be difficult to prepare via semisynthesis from ryanodine itself. walisongo.ac.idacs.orgacs.org

Chemical Derivatization for Structure-Activity Relationship Studies

The intricate structure of 9,21-dehydroryanodine has provided a rich scaffold for chemical derivatization to probe its structure-activity relationships (SAR) with the ryanodine receptor (RyR). These studies are crucial for understanding the molecular interactions that govern its potent biological activity and for the development of new pharmacological tools and insecticides. Key strategies have focused on the selective modification of its numerous hydroxyl groups, alterations to the carbocyclic core, and the introduction of various labels for detection and localization.

The polyhydroxylated nature of 9,21-dehydroryanodine offers multiple sites for chemical modification. The hydroxyl groups at positions C2, C4, C6, and C12 are situated in a cis-configuration, presenting a hydrophilic face that is significant for its interaction with the ryanodine receptor. nih.gov

Esterification of the secondary hydroxyl group at the C10 position has been a common strategy to enhance the affinity of ryanoids for the RyR. For instance, the introduction of basic side chains through esterification at C10 has been shown to increase binding affinity. researchgate.net While much of this work has been performed on ryanodine itself, the principles are extended to 9,21-dehydroryanodine, which is often found to be equipotent to ryanodine. researchgate.netresearchgate.net

To achieve selective modification of the hydroxyl groups, protecting group strategies are often employed. For example, cyclic boronates have been used to protect the 4,6-hydroxyl groups, allowing for selective reactions at other positions. nih.gov This approach has enabled the synthesis of a range of derivatives with modifications at specific hydroxyl groups, providing valuable insights into their individual contributions to bioactivity. Methylation of the hydroxyl groups has also been explored. For instance, treatment of dehydroryanodine with methyl iodide can lead to methylation at the C4 position, among others. nih.gov

The following table summarizes key findings from hydroxyl group modifications in ryanoids, with implications for 9,21-dehydroryanodine:

| Modification Site | Type of Modification | Impact on Activity/Affinity | Reference |

| C10-hydroxyl | Esterification with basic side chains | Enhanced affinity for RyR1 | researchgate.net |

| C4, C6-hydroxyls | Protection as cyclic boronates | Enables selective modification at other positions | nih.gov |

| C4-hydroxyl | Methylation | Generation of specific derivatives for SAR studies | nih.gov |

| C2, C4, C6, C12 hydroxyls | General | Contribute to the hydrophilic face important for receptor binding | nih.gov |

The cyclohexane (B81311) ring, designated as ring C in the ryanoid skeleton, is another critical region for SAR studies. Natural sources have yielded ryanoids with varying oxidation states within this ring, suggesting that modifications in this area can significantly influence biological activity. researchgate.net Research has involved the isolation and characterization of minor ryanoids from Ryania Speciosa, many of which feature a modified C-ring compared to ryanodine and 9,21-dehydroryanodine. researchgate.net

Synthetic efforts have also targeted this ring system. For example, the reduction of 9,21-dehydroryanodine can yield both ryanodine and 9-epiryanodine, demonstrating the accessibility of the C9 position for chemical transformation. researchgate.net The synthesis of deoxy and epimeric analogs of ryanodol, the parent alcohol of ryanodine, further underscores the importance of the stereochemistry and substitution pattern of the cyclohexane ring in modulating the interaction with the ryanodine receptor. nih.govresearchgate.net While detailed SAR studies specifically on cyclohexane ring-modified 9,21-dehydroryanodine are less common in the literature, the findings from related ryanoids provide a strong indication of the importance of this structural feature.

Key alterations to the cyclohexane ring and their general implications are highlighted below:

| Alteration | Example Compound(s) | General Implication for SAR | Reference |

| Modified oxidation state | Minor ryanoids from Ryania Speciosa | Influences biological activity | researchgate.net |

| Reduction of C9=C21 double bond | Ryanodine, 9-epiryanodine | Alters stereochemistry and conformation, affecting receptor interaction | researchgate.net |

| Deoxygenation/Epimerization | Deoxy and epi-ryanodol analogs | Highlights the role of specific hydroxyl groups on the ring for activity | nih.govresearchgate.net |

To investigate the binding site and mechanism of action of 9,21-dehydroryanodine, derivatives bearing reporter or affinity labels have been synthesized. These labeled compounds are invaluable tools for biochemical and physiological studies.

Affinity Labels: Affinity labels are designed to bind specifically and covalently to the target receptor, allowing for its identification and the characterization of the binding pocket. wikipedia.org A prominent example is the synthesis of a photo-activatable derivative of ryanodine, 10-O-[3-(4-azidobenzamido)propionyl]ryanodine ([3H]ABRy). nih.gov This compound, upon photolysis, forms a reactive nitrene that covalently attaches to the ryanodine receptor, enabling the mapping of the binding site to a specific region of the protein. nih.gov While this derivative is based on the ryanodine scaffold, the similar bioactivity of 9,21-dehydroryanodine suggests that analogous derivatives could be prepared and utilized. researchgate.netresearchgate.net

Reporter Labels: Reporter labels, such as radioactive isotopes and fluorescent tags, allow for the detection and quantification of the ligand-receptor interaction. The synthesis of radioactive [9,21-³H]ryanodine has been a key development, providing a high-affinity radioligand to probe the ryanodine receptor. royalsocietypublishing.org This tool has been instrumental in revolutionizing the understanding of calcium regulation. royalsocietypublishing.org

Fluorescently labeled ryanoids have also been developed. For instance, ryanodine and 9,21-dehydroryanodine have been conjugated with BODIPY dyes, such as BODIPY-FL and BODIPY-TR-X, likely at the C-10 position. acs.org These fluorescent probes enable the visualization of ryanodine receptor distribution in cells and tissues. acs.orgresearchgate.net The introduction of a fluorescent adduct at the 21-position has been noted to have little effect on binding, indicating this as a potential site for modification. annualreviews.org

The following table summarizes examples of reporter and affinity labels incorporated into ryanoid structures:

| Label Type | Specific Label | Point of Attachment (inferred) | Application | Reference |

| Photoaffinity Label | 4-azidobenzamido group | C10-hydroxyl of ryanodine | Covalent labeling and identification of the ryanodine receptor binding site | nih.gov |

| Radioactive Label | Tritium (³H) | C9 and C21 positions | High-affinity radioligand for receptor binding assays | royalsocietypublishing.org |

| Fluorescent Label | BODIPY-FL, BODIPY-TR-X | C10-hydroxyl | Visualization of ryanodine receptor distribution | acs.org |

| Fluorescent Label | Generic fluorescent adduct | C21-position | Probing the binding pocket with minimal impact on affinity | annualreviews.org |

Structural Features and Advanced Elucidation

Diterpenoid Core Architecture

9,21-Dehydroryanodine is a complex diterpenoid, a class of organic compounds derived from four isoprene (B109036) units. csic.esscispace.com The foundational structure is a formidable pentacyclic carbon skeleton, often described as having a "cage-like" shape. scispace.comcaltech.eduacs.org This intricate framework consists of five fused rings: two six-membered rings and three five-membered rings, creating a rigid and sterically congested architecture. scispace.com The systematic IUPAC name, (2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.0¹,⁶.0⁷,¹³.0¹⁰,¹⁴]pentadecan-12-yl) 1H-pyrrole-2-carboxylate, precisely defines this pentacyclic system and the location of its functional groups. nih.gov

The ryanoid skeleton is thought to be biosynthetically derived from geranylgeraniol, though the exact mechanisms of carbon-carbon bond formation and subsequent extensive oxidation are not fully understood. caltech.edu The initial structural elucidation of the parent compound, ryanodine (B192298), was a landmark achievement by Wiesner in 1967, accomplished through extensive chemical degradation studies, with the absolute structure later confirmed by X-ray analysis. caltech.eduacs.orgnih.gov

Stereochemical Complexity: Contiguous Stereocenters

A defining feature of the ryanoid family, including 9,21-dehydroryanodine, is its profound stereochemical complexity. The core structure possesses eleven contiguous stereogenic centers, which presents a significant challenge for chemical synthesis. caltech.eduacs.orgresearchgate.net Of these, eight are located on fully substituted sp³ hybridized carbon atoms, including two quaternary centers, which further intensifies the structural challenge. acs.orgnih.gov

The rigid, cage-like nature of the molecule means that several of these stereocenters are geometrically interdependent. caltech.edu This high density of stereochemical information packed into a compact structure makes ryanoids formidable targets for total synthesis and fascinating subjects for stereochemical analysis. researchgate.net The absolute configuration of the related ryanodane, cinnzeylanone, has been determined by X-ray analysis, providing a reference for the stereochemistry within this class of compounds. csic.esscispace.com

High Oxygenation Pattern and Functional Group Distribution

Ryanoids are distinguished by their highly oxygenated structure. nih.govresearchgate.net 9,21-Dehydroryanodine features six hydroxyl (-OH) groups distributed across its skeleton, contributing to the molecule's polarity. nih.gov In the parent compound ryanodine, the hydroxyl groups are located on the same face of the molecule. caltech.edu

In addition to the hydroxyls, the compound is characterized by several other key functional groups. A pyrrole-2-carboxylate ester is present at the C3 position, which is known to be critical for the biological activity of ryanoids. caltech.edu The structure also includes an isopropyl group, a methylidene group (exocyclic double bond), and a hemiketal linkage. caltech.edunih.gov The name "9,21-dehydroryanodine" indicates a double bond between carbons 9 and 21, distinguishing it from ryanodine. acs.org This high degree of functionalization, combined with the complex core, dictates the molecule's chemical properties and its interactions with biological systems.

Table 1: Key Functional Groups of 9,21-Dehydroryanodine

| Functional Group | Description | Location (inferred from IUPAC name) |

| Diterpenoid Core | Pentacyclic "cage-like" skeleton | Entire Molecule |

| Hydroxyl | -OH group | C2, C6, C9, C11, C13, C14 |

| Pyrrole-2-carboxylate | Ester derived from pyrrole-2-carboxylic acid | C12 |

| Isopropyl | -CH(CH₃)₂ group | C11 |

| Methylidene | =CH₂ group | C3 |

| Ether (lactone) | Part of the pentacyclic system | C15-O-C24 |

Conformational Dynamics of the Ryanoid Skeleton

The rigid, cage-like skeleton of ryanoids is not static. caltech.edu The specific conformation of the ryanoid skeleton is a critical factor in its biological function, particularly its interaction with the ryanodine receptor (RyR), a type of intracellular calcium channel. It is thought that ryanoids bind to the receptor via their hydrophobic surfaces, leaving the polar, hydroxyl-rich face exposed. caltech.edu

This interaction is believed to either stabilize an existing conformational state of the receptor protein or induce a new one. rupress.orgtandfonline.com Molecular dynamics simulations have been employed to explore the possible conformations of the ryanoid skeleton in solution. rupress.org Studies on ryanodine have shown that it can stabilize several distinct conformational states of the RyR channel, highlighting the dynamic nature of the interaction between the ryanoid ligand and its protein target. nih.gov

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation

The definitive structural elucidation of complex molecules like 9,21-dehydroryanodine requires the application of advanced analytical techniques. While early work relied on chemical methods, modern analysis depends heavily on spectroscopy and crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For ryanoids, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for the mapping of the carbon skeleton and the assignment of stereochemistry. NMR, often in conjunction with mass spectrometry, has been used to identify and characterize new ryanoids isolated from natural sources, including derivatives of dehydroryanodine. nih.gov For instance, the analysis of Ryania plant extracts by HPLC and ¹H NMR has been used to quantify the content of various ryanoids, including 9,21-dehydroryanodine. acs.org

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide the exact mass of a molecule with high precision, which for 9,21-dehydroryanodine is 491.21553163 Daltons. nih.gov This information is crucial for confirming the molecular formula (C₂₅H₃₃NO₉). Furthermore, fragmentation patterns observed in techniques like Electron Ionization Mass Spectrometry (EIMS) can offer clues about the molecule's structure. csic.esscispace.com The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (HPLC-MS) is a powerful method for separating complex mixtures of ryanoids and analyzing them individually. acs.org

Table 2: Physicochemical and Spectroscopic Data for 9,21-Dehydroryanodine

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₃NO₉ | PubChem |

| Molecular Weight | 491.5 g/mol | PubChem nih.gov |

| Exact Mass | 491.21553163 Da | PubChem nih.gov |

| Analysis Technique | HPLC-MS | Used for residue analysis acs.org |

| Analysis Technique | ¹H NMR | Used for quantification in extracts acs.org |

X-ray Crystallography of Ryanoids

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgpages.dev This method has been instrumental in elucidating the complex structures of ryanoids, a family of diterpenoids known for their intricate polycyclic skeletons. nih.gov While specific crystallographic data for 9,21-Dehydroryanodine is not extensively documented in publicly available literature, the structural analysis of its parent compound, ryanodine, and other related ryanoids provides a crucial framework for understanding its molecular architecture.

The absolute structure of ryanodine was definitively established through a combination of chemical degradation studies and X-ray analysis. caltech.edu This foundational work paved the way for the characterization of numerous other ryanoid compounds. The first total synthesis of (+)-ryanodol was achieved in 1979, and more recently, the first X-ray crystal structure of synthetic (+)-ryanodine was solved, providing ultimate confirmation of its complex stereochemistry. caltech.eduacs.org

The study of various ryanoid derivatives by X-ray diffraction has revealed key insights into their conformational preferences and the influence of different functional groups on their crystal packing. For instance, the presence and orientation of the numerous hydroxyl groups on the ryanoid scaffold significantly modulate the hydrogen-bonding networks within the crystal lattice. researchgate.net Modifications to the A-ring of the ryanoid structure have been shown to induce substantial changes in these hydrogen-bonding schemes, leading to transitions from three-dimensional to two-dimensional networks. researchgate.net

Crystallographic studies have been conducted on a range of ryanoids isolated from Ryania speciosa, including several new minor ryanoids. researchgate.net These investigations have provided definitive structures for compounds such as 2-deoxy-3-epiryanodol, 3-deoxyryanodol (B8261795) (cinnzeylanol), 2-deoxyryanodol, and 2,3-dideoxyryanodol. researchgate.net The detailed analysis of their crystal structures offers valuable comparative data for understanding the subtle conformational variations across the ryanoid family.

The intricate and densely functionalized nature of the ryanoid skeleton, with its numerous contiguous stereocenters, makes X-ray crystallography an indispensable tool for unambiguous structural assignment. nih.gov The data derived from these studies are not only crucial for confirming the structures of newly isolated or synthesized ryanoids but also for understanding the structure-activity relationships that govern their biological functions. researchgate.net

Below are interactive data tables summarizing the crystallographic data for several ryanoid derivatives, providing a comparative overview of their key structural parameters.

Table 1: Crystallographic Data for Selected Ryanoid Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2-deoxy-3-epiryanodol | C₂₀H₃₂O₇ | Orthorhombic | P2₁2₁2₁ | 9.034 | 11.237 | 19.349 | 90 | 90 | 90 |

| 3-deoxyryanodol hydrate | C₂₀H₃₂O₇·2.575H₂O | Orthorhombic | P2₁2₁2₁ | 17.828 | 18.263 | 25.432 | 90 | 90 | 90 |

| 2-deoxyryanodol hydrate | C₂₀H₃₂O₇·1.25H₂O | Monoclinic | P2₁ | 9.175 | 18.158 | 12.663 | 90 | 90.79 | 90 |

| 2,3-dideoxyryanodol hydrate | C₂₀H₃₂O₆·1.5H₂O | Orthorhombic | I222 | 8.914 | 18.168 | 25.326 | 90 | 90 | 90 |

Table 2: Additional Ryanoid Derivatives and their Crystallographic Information

| Compound Name | Molecular Formula | Space Group | Reference |

| Anhydroryanodine | C₂₅H₃₃NO₈ | P2₁2₁2₁ | acs.org |

| Ryanodol (B1680354) p-bromobenzyl ether | C₂₇H₃₅BrO₈ | P2₁2₁2₁ | acs.org |

Molecular and Cellular Mechanisms of Action

Interaction with Ryanodine (B192298) Receptors (RyRs) as Primary Targets

The principal molecular targets for 9,21-dehydroryanodine are the ryanodine receptors (RyRs), which are large protein complexes that function as intracellular calcium release channels. researchgate.netannualreviews.org These receptors are critical for regulating the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. scispace.comnih.gov The plant alkaloids ryanodine and the equipotent 9,21-dehydroryanodine are recognized as specific and potent modulators of these channels. researchgate.netacs.org Their interaction with RyRs can profoundly alter cellular calcium signaling and related physiological processes. scbt.com

In mammals, three distinct isoforms of the ryanodine receptor have been identified: RyR1, RyR2, and RyR3. nih.govguidetopharmacology.org These isoforms exhibit tissue-specific expression patterns, which accounts for their diverse physiological roles. guidetopharmacology.orgembopress.org

RyR1 is the predominant isoform in skeletal muscle, where it is essential for excitation-contraction coupling. nih.govembopress.org It is also expressed in B lymphocytes. nih.gov

RyR2 is the primary isoform found in cardiac muscle, playing a crucial role in the heartbeat. nih.govembopress.org It is also expressed at significant levels throughout the brain and in T lymphocytes. embopress.orgnih.gov

RyR3 is expressed at lower levels across a wide variety of tissues, including the brain, smooth muscle, and diaphragm. nih.govembopress.org While its expression is generally low, it is notably present in the hippocampus. embopress.org

All three RyR isoforms are expressed in the central nervous system, and their levels change during development. embopress.org The presence of multiple RyR isoforms in various cell types, including immune cells and neurons, suggests they have specific and sometimes overlapping roles in calcium signaling. embopress.orgnih.gov For instance, in avian development, RyR isoforms are expressed along the anterior margin of Hensen's node, a critical organizing center for left-right asymmetry. nih.govbiologists.com The symmetric expression of the receptor protein itself indicates that its asymmetric activity is due to differential modulation. nih.govbiologists.com

Table 1: Mammalian Ryanodine Receptor (RyR) Isoforms and Their Primary Expression

| Isoform | Primary Tissue Expression | Other Notable Expression Sites |

| RyR1 | Skeletal Muscle | B Lymphocytes, Central Nervous System (low levels) |

| RyR2 | Cardiac Muscle | Brain (robust levels), T Lymphocytes |

| RyR3 | Low levels in many tissues | Hippocampus, Smooth Muscle, Diaphragm |

Ryanodine and its analogue, 9,21-dehydroryanodine, are known for their high-affinity interaction with the ryanodine receptor. annualreviews.orgacs.org The binding of [3H]-ryanodine is a standard laboratory technique used to identify and quantify RyRs in tissues from both insects and mammals. annualreviews.org The potency of these compounds is evaluated by their ability to compete with radiolabeled ryanodine for binding sites on the receptor channel complex. acs.org Studies comparing various ryanodine derivatives demonstrate that the specific chemical structure is crucial for maintaining this high-affinity binding. acs.org

9,21-Dehydroryanodine functions as an allosteric modulator of the RyR channel, meaning it binds to a site on the receptor distinct from the calcium-binding site to alter the channel's gating properties. researchgate.net This modulation affects the probability of the channel being in an open or closed state. nih.gov In some experimental models, 9,21-dehydroryanodine acts as an antagonist, inhibiting the channel's activity. nih.govbiologists.com For example, in studies of avian embryonic development, treatment with 9,21-dehydroryanodine was shown to ablate the left-right calcium ion asymmetry at Hensen's node by blocking RyR function. nih.govbiologists.com This demonstrates its ability to alter the conformational dynamics of the channel protein, thereby influencing ion flow and conductance. scbt.com

High-Affinity Binding Characteristics

Regulation of Intracellular Calcium Homeostasis

By targeting RyRs, 9,21-dehydroryanodine directly influences the delicate balance of intracellular calcium concentration ([Ca2+]i), a cornerstone of cellular signaling. scbt.comnih.gov This regulation is critical for a multitude of cellular processes, including neurotransmitter release, gene expression, and muscle contraction. nih.govnih.gov

RyRs are the primary channels responsible for the release of stored calcium from the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells. nih.govnih.gov 9,21-Dehydroryanodine modulates this process by interacting with the RyRs. nih.govbiologists.com By acting as an antagonist in certain contexts, it can significantly lower the amount of calcium released from these internal stores. nih.govbiologists.com This action directly impacts the magnitude and duration of intracellular calcium signals that are initiated by various stimuli. nih.gov

A key mechanism for amplifying calcium signals within cells is Calcium-Induced Calcium Release (CICR). nih.govwikipedia.org This process involves a small initial influx of calcium into the cytosol, which then triggers a much larger release of calcium from the SR/ER by activating RyRs. nih.govwikipedia.org This positive feedback loop is fundamental to excitation-contraction coupling in cardiac muscle and is also present in many other cell types, including neurons. nih.govwikipedia.org

Table 2: Effects of 9,21-Dehydroryanodine on Cellular Calcium Mechanisms

| Mechanism | Target | Effect of 9,21-Dehydroryanodine | Consequence |

| SR/ER Ca2+ Release | Ryanodine Receptors (RyRs) | Antagonistic modulation of the channel | Reduced release of stored intracellular calcium. nih.govbiologists.com |

| Calcium-Induced Calcium Release (CICR) | Ryanodine Receptors (RyRs) | Inhibition of the CICR feedback loop | Ablation of amplified calcium signals. nih.govbiologists.com |

Influence on Voltage-Gated Calcium Channels

9,21-Dehydroryanodine functions as a modulator of calcium channels, demonstrating a selective interaction with voltage-gated calcium channels. scbt.com Its mechanism of action involves influencing the gating mechanisms of these channels. scbt.com The compound alters the conformational dynamics of the channel proteins, which can either enhance or inhibit the flow of calcium ions. scbt.com This modulation stems from its unique structural features, which allow it to stabilize particular states of the channel, thereby affecting calcium influx and the subsequent downstream signaling pathways. scbt.com The kinetic profile of 9,21-Dehydroryanodine is characterized by distinct binding affinities, which contributes to its nuanced regulatory effects on cellular calcium homeostasis. scbt.com This selective interaction underscores its utility in dissecting the complex mechanisms of calcium signaling pathways in neurobiology and physiology research. scbt.com

Voltage-gated calcium channels are crucial for converting electrical signals at the cell surface into intracellular calcium transients, which trigger a wide array of physiological events, including neurotransmission, muscle contraction, and gene expression. guidetopharmacology.org These channels are composed of a primary α1 subunit, which forms the ion-conducting pore and contains the voltage sensor, and auxiliary subunits that modulate the channel's function. guidetopharmacology.org The α1 subunit is organized into four homologous domains, each containing six transmembrane segments. guidetopharmacology.org The S4 segment in each domain acts as the voltage sensor, while the pore loop between segments S5 and S6 determines ion selectivity. guidetopharmacology.org The ability of compounds like 9,21-Dehydroryanodine to interact with these structures allows for the precise modulation of calcium-dependent cellular functions. scbt.com

Cellular Consequences of RyR Modulation

Effects on Muscle Excitation-Contraction Coupling

Excitation-contraction (E-C) coupling is the fundamental process that links electrical stimulation (excitation) of a muscle cell to its mechanical response (contraction). In skeletal and cardiac muscle, this process is critically dependent on the release of calcium from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs). nih.govunipd.it The dihydropyridine (B1217469) receptor (DHPR), an L-type voltage-gated calcium channel in the transverse-tubule membrane, acts as the voltage sensor. unipd.itnih.gov In skeletal muscle, a direct physical interaction between the DHPR and the RyR is thought to trigger calcium release, a mechanism that does not strictly require the influx of extracellular calcium. nih.govnih.gov

9,21-Dehydroryanodine, a derivative of ryanodine, directly modulates the function of the RyR calcium-release channel. Research using a radiolabeled form of the compound, [9,21-³H]ryanodine, confirmed that it acts at the calcium release channel of the muscle sarcoplasmic reticulum. royalsocietypublishing.org Studies on the Ca²⁺ release channel purified from sheep cardiac SR have provided specific electrophysiological details of this interaction. Similar to its parent compound ryanodine, 9,21-dehydroryanodine causes the channel to enter a state of reduced conductance that has a high open probability. nih.gov However, the extent of this conductance change varies between different ryanodine derivatives. For 9,21-dehydroryanodine, it modifies the channel to a conductance state that is 58.3% of the control, an effect that is largely irreversible within the typical duration of single-channel experiments. nih.gov

This alteration of the RyR channel's conductance and open probability directly impacts the calcium transients that drive muscle contraction, demonstrating a clear mechanism by which 9,21-dehydroryanodine influences E-C coupling.

Table 1: Electrophysiological Effects of Ryanodine Derivatives on Sheep Cardiac SR Ca²⁺-Release Channel Data sourced from a study on K+ conduction in symmetrical 210 mM K+.

| Compound | Resulting Conductance (% of Control) |

| 9,21-Dehydroryanodine | 58.3 ± 0.3% |

| Ryanodine (for comparison) | 56.8 ± 0.5% |

| Ryanodol (B1680354) | 69.4 ± 0.6% |

| Ester A ryanodine | 61.5 ± 1.4% |

| 9β,21β-epoxyryanodine | 56.8 ± 0.8% |

| 3-epiryanodine | 42.9 ± 0.7% |

| β-alanyl ryanodine | 14.3 ± 0.5% |

Source: Adapted from Lai et al., 1996. nih.gov

Impact on Neuronal Calcium Signaling and Neurotransmission

Calcium signaling is fundamental to a vast range of neuronal functions, from the regulation of gene expression and plasticity to the initiation of neurotransmitter release. nih.govnih.gov A key mechanism amplifying and sustaining calcium signals in neurons is calcium-induced calcium release (CICR), where a small initial influx of calcium through voltage-gated channels triggers a larger release from intracellular stores, primarily the endoplasmic reticulum, via ryanodine receptors. nih.gov

9,21-Dehydroryanodine has been utilized as a specific antagonist of RyRs to investigate the role of CICR in neuronal function. In studies of superior cervical ganglion (SCG) neurons, which regulate functions like cerebral blood flow, 9,21-dehydroryanodine was used to block RyR-mediated calcium release. nih.govnih.gov These experiments demonstrated that CICR significantly contributes to the intracellular calcium transients evoked by electrical field stimulation. nih.gov For instance, in ovine SCG neurons, the application of 9,21-dehydroryanodine as a RyR antagonist was a key part of analyzing the enhancement and blockade of Ca²⁺ release from smooth endoplasmic reticulum stores. nih.gov

Neurotransmission, the process of signal transfer between neurons, is initiated by the Ca²⁺-dependent release of neurotransmitters from synaptic vesicles into the synaptic cleft. nih.govwikipedia.org By modulating RyR-dependent calcium release, 9,21-dehydroryanodine can alter the calcium signals that are critical for this process. nih.govnih.gov While the primary trigger for neurotransmitter release is calcium influx through presynaptic voltage-gated calcium channels, the amplification of this signal by CICR can significantly influence the amount and timing of neurotransmitter release, thereby affecting synaptic strength and plasticity. nih.govfrontiersin.org The use of 9,21-dehydroryanodine in experimental models helps to isolate and understand the specific contribution of RyR-mediated calcium stores to the complex machinery governing neurotransmission. nih.govnih.gov

Modulation of Other Calcium-Dependent Physiological Processes

The role of 9,21-dehydroryanodine as a potent modulator of ryanodine receptors extends its influence to a wide array of calcium-dependent physiological processes beyond muscle and nerve cells. Calcium is a universal second messenger, and its tightly regulated signaling pathways are integral to functions as diverse as secretion, metabolism, gene expression, and cell proliferation. nih.govplos.org

One notable example of a physiological process affected by ryanoids is insecticidal activity. Ryanodine and 9,21-dehydroryanodine are the most abundant and insecticidally active components of extracts from the plant Ryania speciosa. annualreviews.org Their toxicity in insects arises from the disruption of calcium homeostasis in muscle and nerve cells, leading to paralysis and death. This highlights a profound physiological consequence of RyR modulation in invertebrates.

In plants, calcium-dependent protein kinases (CDPKs) are crucial sensors that translate stress-induced calcium signals into adaptive physiological responses, such as tolerance to cold or drought. plos.org While direct studies on 9,21-dehydroryanodine in plants are limited, its known mechanism of action on RyRs—which are also present in plants and involved in calcium signaling—suggests it could modulate these stress response pathways.

Furthermore, research in various biological systems implicates calcium signaling in processes like fertilization. In the red alga Bostrychia moritziana, the interplay between calcium signals and reactive oxygen species (ROS) is critical for successful fertilization, a process mediated by calcium-dependent protein kinases. e-algae.org As RyRs are a key component of cellular calcium regulation, their modulation by compounds like 9,21-dehydroryanodine has the potential to impact such fundamental biological events across different kingdoms of life.

Cellular Effects in Developmental Biology Models

The precise regulation of intracellular calcium is critical during embryonic development, where calcium signals orchestrate fundamental processes such as cell fate determination, migration, and morphogenesis. 9,21-Dehydroryanodine has served as a valuable pharmacological tool to probe the role of ryanodine receptor-mediated calcium release in developmental models.

Table 2: Effect of 9,21-Dehydroryanodine on Left-Right Calcium Asymmetry at Hensen's Node in Avian Embryos

| Treatment Group | Left/Right Caᵢ²⁺ Ratio | Effect on LR Asymmetry |

| Untreated Control | > 1 (Left side higher) | Asymmetry Present |

| 9,21-Dehydroryanodine | ~ 1 (No difference) | Asymmetry Ablated |

Source: Adapted from Levin et al., 2008. nih.govbiologists.com

Additionally, studies on the maturation of the nervous system in ovine models have used 9,21-dehydroryanodine to investigate developmental changes in neuronal calcium signaling. nih.gov These experiments explored how maturation and conditions like long-term hypoxia affect CICR in sympathetic neurons, providing insight into how calcium handling mechanisms adapt during development and in response to environmental stressors. nih.gov

Pharmacological Profile and Receptor Interactions

Agonistic and Antagonistic Actions on Ryanodine (B192298) Receptors

9,21-Dehydroryanodine, a principal toxic constituent of the plant Ryania speciosa, demonstrates a complex interaction with ryanodine receptors (RyRs), the massive intracellular calcium release channels. acs.org Its pharmacological profile is characterized by dualistic agonistic and antagonistic actions, which are heavily dependent on its concentration. plos.org Similar to its parent compound, ryanodine, 9,21-dehydroryanodine exhibits antithetical concentration-effect curves, signifying that it can both activate and deactivate the RyR channels. plos.org While some studies highlight its role as an RyR antagonist, a broader view reveals a biphasic modulatory nature. plos.orgnih.govacs.org

The action of 9,21-Dehydroryanodine on RyR activity is biphasic. At lower concentrations (nanomolar to low micromolar), it acts as an activator, promoting the channel to an open state. plos.org However, at higher concentrations, it transitions to a deactivator or antagonist, inducing a functional closure of the channel. plos.org This dualistic behavior is a hallmark of many ryanoids, which modulate the channel's gating mechanism in a concentration-dependent manner. frontiersin.org This property has been leveraged for the in vitro diagnosis of malignant hyperthermia, a condition linked to RyR dysfunction. nih.govcapes.gov.br

When compared to other ryanoids, 9,21-dehydroryanodine is considered essentially equipotent to ryanodine, and together they constitute the bulk of the biological activity of Ryania extracts. acs.orgplos.orgdntb.gov.ua In contrast, other natural ryanoids like ester E (C9ax-hydroxyryanodine) and ester F (C8ax-hydroxy-C10-epi-dehydroryanodine) show significantly lower binding affinities. nih.gov While ryanodine and 9,21-dehydroryanodine display similar potencies, other derivatives can have varied effects; for instance, ryanodol (B1680354) has a lower affinity than ryanodine but can still activate the channel effectively. nih.gov The structural similarities and differences among these compounds lead to distinct interactions with the RyR protein, affecting both binding and functional outcomes. nih.govnih.gov

Concentration-Dependent Effects on RyR Activity

Comparative Receptor Binding Affinities

The affinity of 9,21-Dehydroryanodine for ryanodine receptors has been quantified through various binding assays, revealing differences across mammalian isoforms.

Studies comparing the binding of ryanoids to RyR isoforms from different tissues have shown that 9,21-dehydroryanodine, much like ryanodine, binds with high affinity to both skeletal muscle (predominantly RyR1) and cardiac muscle (predominantly RyR2) receptors. frontiersin.orgnih.gov However, the apparent dissociation constants (Kd) can differ, indicating a degree of isoform-specific interaction. For instance, one study found that the apparent Kd for didehydro-(9,21)-ryanodine was higher (indicating lower affinity) than that for ryanodine in both skeletal and cardiac muscle preparations. nih.gov Comparisons have also been made with receptors in brain tissue, showing that ryanoid potency can vary across different receptor populations. acs.org

Table 1: Comparative Binding Affinities of Ryanoids on Skeletal and Cardiac Muscle RyRs

Data sourced from a study on sarcoplasmic reticulum vesicles from rabbit skeletal and cardiac muscle. nih.gov

The binding affinity of 9,21-dehydroryanodine is typically determined through competition binding assays. nih.gov These experiments utilize a radiolabeled ligand, most commonly [³H]ryanodine, which binds with high affinity and specificity to the RyR. acs.orgnih.gov Unlabeled ligands, such as 9,21-dehydroryanodine, are introduced at increasing concentrations to compete with the radioligand for the binding site. nih.gov By measuring the displacement of the radioligand, the inhibitory constant (Ki) or the apparent dissociation constant (Kd) of the unlabeled compound can be calculated. nih.gov This method is a standard and sensitive approach for quantifying the interactions of various modulators with the ryanodine receptor. nih.govelifesciences.org

Differential Binding to Mammalian RyR Isoforms

Electrophysiological Characterization of Channel Modulation

Single-channel electrophysiological studies provide direct insight into how 9,21-dehydroryanodine modulates the ion conduction pathway of the RyR channel. When applied to the cytoplasmic face of the sheep cardiac sarcoplasmic reticulum Ca2+ release channel, 9,21-dehydroryanodine induces a distinct and stable sub-conductance state. nih.gov Specifically, it causes the channel to enter a state with a conductance that is 58.3 ± 0.3% of the normal, fully open channel, while simultaneously locking it into a high open probability (Po). nih.gov This effect is comparable to that of ryanodine itself, which also modifies the channel to a long-lasting sub-conductance state. nih.govnih.gov The interaction is largely considered irreversible within the typical duration of a single-channel experiment, which can be up to an hour. nih.gov

Table 2: Electrophysiological Effects of Ryanoids on Sheep Cardiac RyR Channel Conductance

Data represents chord conductance at +60 mV in symmetrical 210 mM K+. nih.gov

Single-Channel Conductance Alterations

9,21-Dehydroryanodine, a naturally occurring analogue of ryanodine, directly modulates the ion conduction properties of the ryanodine receptor (RyR), a critical calcium release channel located in the sarcoplasmic reticulum membrane. When applied to the cytoplasmic face of the channel, 9,21-dehydroryanodine induces a distinct sub-conductance state. nih.gov

In studies on the sheep cardiac sarcoplasmic reticulum (SR) Ca2+ release channel, 9,21-dehydroryanodine causes the channel to enter a state of reduced conductance that has a high probability of being open. nih.gov Specifically, in symmetrical 210 mM K+ conditions, 9,21-dehydroryanodine modifies the channel to a conductance level that is 58.3% of the control, unmodified channel. nih.gov This effect is a hallmark of many ryanoids, which lock the channel into a stable, partially open state. The alteration in conductance is a direct consequence of the compound binding to a high-affinity site on the RyR protein. nih.gov

Table 1: Effect of Ryanoids on Ryanodine Receptor Conductance

| Compound | Conductance (% of Control) |

|---|---|

| Ryanodine | 56.8 ± 0.5% |

| 9,21-Dehydroryanodine | 58.3 ± 0.3% |

| Ryanodol | 69.4 ± 0.6% |

| 3-Epiryanodine | 42.9 ± 0.7% |

Data derived from studies on sheep cardiac SR Ca2+ release channels in symmetrical 210 mM K+. nih.gov

Gating Kinetics Modifications

The interaction of 9,21-dehydroryanodine with the ryanodine receptor profoundly alters the channel's gating kinetics, which refers to the dynamics of its opening and closing. Similar to ryanodine, 9,21-dehydroryanodine causes the channel to favor a state of high open probability. nih.gov This means the channel spends significantly more time in the open conformation than in the closed state once the compound is bound. nih.govnih.gov

This modification of gating is a key aspect of its mechanism of action. By stabilizing an open, albeit sub-conductance, state, the compound facilitates a continuous but reduced efflux of calcium from the sarcoplasmic reticulum. The effect of most ryanodine derivatives, including likely 9,21-dehydroryanodine, is typically irreversible within the timeframe of single-channel experiments, which can last up to an hour. nih.gov The binding of the ryanoid to its site is thought to occur from the cytosolic side and is only possible when the channel is in an open state. nih.gov

Functional Effects in In Vitro Muscle Preparations

Contractile Responses in Striated and Smooth Muscle

The modulation of ryanodine receptors by 9,21-dehydroryanodine has direct consequences for muscle function. In striated muscle (skeletal and cardiac), the RyR-mediated release of calcium from the sarcoplasmic reticulum is the primary trigger for contraction. wikipedia.orgoregonstate.education By locking the RyR into an open state, ryanoids like 9,21-dehydroryanodine cause a sustained release of calcium into the myoplasm, leading to muscle contracture. acs.org

In smooth muscle, the role of ryanodine receptors is more complex, contributing to both contraction and relaxation depending on the specific tissue and signaling context. nih.gov RyRs can be activated by calcium influx, leading to calcium-induced calcium release (CICR) that can amplify contractile signals. nih.gov However, localized calcium release from RyRs, known as "calcium sparks," can also activate large-conductance potassium (BK) channels, leading to hyperpolarization and muscle relaxation. physiology.orgnih.gov While direct studies on the contractile response of smooth muscle to isolated 9,21-dehydroryanodine are less common, its known function as a RyR activator suggests it would significantly disrupt the finely tuned calcium signaling that governs smooth muscle tone. nih.govphysiology.org For example, ryanodine has been used experimentally to deplete sarcoplasmic reticulum calcium stores, which in turn affects the contractile response to various stimuli. rupress.org

Investigation of Calcium Release from Sarcoplasmic Reticulum Vesicles

Studies using isolated sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle have been instrumental in characterizing the functional effects of 9,21-dehydroryanodine. These experiments directly measure the movement of calcium across the SR membrane. nih.gov

9,21-Dehydroryanodine, like ryanodine itself, demonstrates a biphasic effect on calcium release that is dependent on concentration. At lower concentrations, it acts as an agonist, stimulating the release of calcium from passively loaded vesicles. nih.gov This corresponds to its channel-opening activity. However, at much higher concentrations, ryanoids can exhibit an inhibitory or "deactivating" effect, impeding calcium efflux. semanticscholar.org

Comparative studies have shown that 9,21-dehydroryanodine is a potent activator of calcium release. nih.gov The ability of various ryanoids to activate the channel is not always directly proportional to their binding affinity, indicating that different structural features of the molecule are responsible for binding versus functional activation. semanticscholar.org The equipotent nature of ryanodine and dehydroryanodine at the calcium release channel highlights the importance of the core molecular structure in mediating this effect. acs.org

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Elements

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For 9,21-dehydroryanodine, several key elements have been identified as crucial for its potent effects on the RyR.

Role of the Pyrrole-2-Carboxylate Ester at C3

The presence of a 1H-pyrrole-2-carboxylate ester at the C3 position is a significant contributor to the high affinity of ryanodine (B192298) and 9,21-dehydroryanodine for the ryanodine receptor. researchgate.netresearchgate.net While not absolutely essential for activation of the Ca2+ release channels, its presence dramatically enhances binding affinity. semanticscholar.org The parent compound, ryanodol (B1680354), which lacks this ester group, exhibits significantly lower affinity for the receptor. semanticscholar.org However, even without the pyrrole (B145914) moiety, ryanodol can still elicit substantial channel activation. semanticscholar.org This suggests that while the pyrrole-2-carboxylate is a critical anchoring group for high-affinity binding, the core ryanoid structure possesses the fundamental elements for channel modulation. semanticscholar.org The challenge in chemically synthesizing ryanodine from ryanodol underscores the steric hindrance around the C3-hydroxyl group, highlighting the specific orientation required for this interaction. researchgate.net The development of synthetic strategies to introduce this bulky group has been a key focus in the chemical synthesis of these compounds. researchgate.netresearchgate.net

Significance of Specific Hydroxyl Substituents

The ryanoid scaffold is heavily decorated with hydroxyl (-OH) groups, and their specific arrangement is critical for activity. Ryanodine and the equipotent 9,21-dehydroryanodine possess a hydrophilic face formed by cis-hydroxyls at positions C2, C4, C6, and C12. acs.org This polar surface is believed to be important for the molecule's fit within the binding site of the ryanodine receptor. acs.org Modification or removal of these hydroxyl groups can have a profound impact on biological activity. For instance, dehydration at the C2 position can lead to a reduction in potency, although some derivatives with restored oxygen functionality at this position, such as certain epoxides, retain a significant portion of their activity. acs.org Methylation of the hydroxyl groups, for example at the C4 position, can also decrease potency. acs.org These findings emphasize the importance of the number and spatial orientation of these hydrogen-bonding donors and acceptors for effective interaction with the receptor.

Impact of Cyclohexane (B81311) Ring Modifications

Modifications to the cyclohexane ring system of the ryanoid core can also influence activity. While extensive SAR data on specific cyclohexane ring modifications of 9,21-dehydroryanodine itself is limited in the provided search results, the general principles of ryanoid SAR suggest that the integrity and conformation of this ring system are important. The rigid polycyclic structure of the ryanoid skeleton holds the key functional groups in a specific spatial arrangement necessary for receptor binding. Any modification that alters this conformation is likely to affect the compound's biological activity.

Stereochemical Requirements for Receptor Recognition and Activity

The interaction between ryanoids and the ryanodine receptor is highly stereospecific. The precise three-dimensional arrangement of atoms and functional groups is a critical determinant of binding affinity and functional outcome. Epimerization at certain positions, such as C9, has been shown to reduce the optimal receptor potency of ryanodine. researchgate.net This highlights that even subtle changes in the stereochemistry of a single chiral center can have a significant impact on how the molecule fits into the receptor's binding pocket. The complex stereochemistry of the ryanoid structure, with its numerous chiral centers, presents a significant challenge for total synthesis and underscores the high degree of complementarity required between the ligand and its receptor for potent biological activity.

Computational Approaches to SAR

To gain a deeper understanding of the complex structure-activity relationships of ryanoids, computational methods have become increasingly valuable tools. These approaches allow for the investigation of molecular interactions at an atomic level and can help to rationalize experimental findings and guide the design of new analogs.

Conformational Space Searching

The exploration of the conformational space of a molecule as complex as 9,21-dehydroryanodine is a significant challenge in computational chemistry. wikipedia.org The conformational space encompasses all possible three-dimensional arrangements of a molecule's atoms that result from rotations around its single bonds. uni-muenchen.de For large, flexible molecules, this space can be vast and computationally expensive to explore exhaustively. wikipedia.org In the case of 9,21-dehydroryanodine, the intricacy of its pentacyclic core structure and numerous stereocenters present considerable hurdles; for instance, its PubChem entry notes that conformer generation is disallowed due to an excessive number of undefined stereocenters. nih.gov

Despite these challenges, understanding the conformational preferences of 9,21-dehydroryanodine is crucial. It is hypothesized that different conformers of ryanoid ligands may be responsible for stabilizing distinct conformations of the ryanodine receptor (RyR) channel. nih.gov This suggests that the specific three-dimensional shape of the ligand directly influences the functional state of the receptor, such as whether the ion channel is open or closed. nih.gov

Modern computational methods like molecular dynamics (MD) simulations and genetic algorithms are employed to navigate the conformational landscape of complex biomolecules. wikipedia.org These techniques can, in principle, identify low-energy, stable conformations that are most likely to be biologically active. nih.gov For instance, methods have been developed that use generative neural networks to search the conformational space of proteins, a technique that could potentially be adapted for complex ligands like ryanoids. arxiv.org The goal of such a search is to identify the specific "bioactive conformation" that binds to the receptor to elicit a biological response.

Correlating Structural Modifications with Functional Outcomes

Structure-activity relationship (SAR) studies on 9,21-dehydroryanodine and related compounds have provided significant insights into how specific chemical features translate into functional effects at the ryanodine receptor (RyR), an intracellular calcium release channel. nih.govresearchgate.net 9,21-Dehydroryanodine, a natural analog of ryanodine, is a major insecticidal component of extracts from the plant Ryania speciosa. researchgate.netlsu.edu Studies have shown that 9,21-dehydroryanodine and ryanodine are essentially equipotent and are responsible for almost all the biological activity of these extracts. researchgate.netresearchgate.net

The primary structural difference between ryanodine and 9,21-dehydroryanodine is the presence of a double bond between carbons 9 and 21 in the latter, which results from a formal dehydration. This modification has a discernible impact on the molecule's interaction with the RyR. While both compounds are potent modulators of the channel, their derivatives can exhibit a range of activities. acs.org The interaction of ryanoids with the RyR causes the channel to enter a state of high open probability with a modified, reduced conductance. nih.govnih.gov However, the exact amplitude of this sub-conductance state varies depending on the specific structure of the ryanoid derivative. nih.gov This indicates that subtle changes to the ryanoid scaffold can fine-tune the functional consequences of binding. nih.gov

For example, modifications to the hydroxyl groups, which form a polar face on the molecule, are critical for activity. acs.org The potency of ryanoids at the skeletal muscle RyR binding site has been shown to generally parallel their toxicity, reinforcing the toxicological relevance of this receptor interaction. researchgate.net

The following tables present research findings that correlate structural features of 9,21-dehydroryanodine and related compounds with their functional outcomes on the ryanodine receptor.

Table 1: Comparative Binding Affinities of Ryanoids at Ryanodine Receptors

This table shows the apparent dissociation constants (Kd) for several ryanoids at skeletal and cardiac muscle ryanodine receptors. A lower Kd value indicates higher binding affinity.

| Compound | Skeletal Muscle RyR Apparent Kd (nM) | Cardiac Muscle RyR Apparent Kd (nM) |

| Ryanodine | 4.4 ± 0.8 | 0.51 ± 0.01 |

| 9,21-Dehydroryanodine | Not explicitly stated, but equipotent to Ryanodine researchgate.netresearchgate.net | Not explicitly stated |

| Ester E (C9ax-hydroxyryanodine) | 65 ± 10 | 12 ± 0.4 |

| Ester F (C8ax-hydroxy-C10-epi-dehydroryanodine) | 257 ± 53 | 57 |

| Data sourced from a study on natural ryanoid congeners. nih.gov |

Table 2: Effect of Ryanodine Derivatives on Sheep Cardiac RyR Channel Conductance

This table illustrates how different structural modifications to the ryanodine scaffold affect the conductance of the sheep cardiac sarcoplasmic reticulum calcium-release channel. The values represent the percentage of the control conductance level after modification by the compound.

| Compound | Modified Conductance (% of Control) |

| Ryanodine | 56.8 ± 0.5% |

| 9,21-Dehydroryanodine | 58.3 ± 0.3% |

| Ryanodol | 69.4 ± 0.6% |

| Ester A Ryanodine | 61.5 ± 1.4% |

| 9β,21β-epoxyryanodine | 56.8 ± 0.8% |

| 3-epiryanodine | 42.9 ± 0.7% |

| Data represents chord conductance at +60 mV. nih.gov |

These data demonstrate that the introduction of the 9,21-double bond in dehydroryanodine results in a modified conductance state very similar to that of ryanodine itself, while other modifications, such as the removal of the pyrrole-2-carboxylate group to form ryanodol, lead to a significantly different conductance level. nih.gov Such SAR studies are crucial for understanding the molecular basis of ryanoid action and for the design of new synthetic insecticides targeting the RyR. rhhz.net

Analytical Methodologies for Research

Chromatographic Separation and Purification Techniques

The isolation of 9,21-dehydroryanodine from its natural source, the powdered stem wood of Ryania speciosa, necessitates effective chromatographic techniques to separate it from a complex mixture of other ryanoids. nih.govacs.org High-performance liquid chromatography (HPLC) is a principal method for both the analysis and purification of 9,21-dehydroryanodine. acs.orgresearchgate.netresearchgate.net

Initially, crude extracts from Ryania speciosa are often subjected to silica (B1680970) gel column chromatography to fractionate the components based on polarity. nih.gov Following this initial separation, reverse-phase HPLC is employed for finer purification, yielding highly pure 9,21-dehydroryanodine. nih.gov An analytical HPLC method has been developed for the simultaneous determination of ryanodine (B192298) and 9,21-dehydroryanodine residues, utilizing a mobile phase of water and methanol. acs.org This method is also applicable for quantifying the active ingredients in the raw powdered wood. acs.org In a typical analysis, 9,21-dehydroryanodine is found in higher concentrations than ryanodine, constituting about 60-65% of the combined total of these two primary active compounds. acs.org

For sample cleanup prior to HPLC analysis, solid-phase extraction (SPE) with aminopropyl-bonded silica cartridges has proven effective. acs.org These cartridges retain the ryanoids from fruit extracts, allowing for the removal of interfering substances before elution with the HPLC mobile phase. acs.org

Spectroscopic Identification and Characterization Methods

The definitive structural elucidation of 9,21-dehydroryanodine has been accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.netresearchgate.netrsc.org These powerful techniques provide detailed information about the molecule's atomic connectivity and mass, confirming its identity as 9,21-didehydroryanodine. researchgate.netrsc.org

Two-dimensional NMR techniques, such as fully coupled ¹H-¹³C shift correlation spectroscopy, have been instrumental in the complete structural analysis of both ryanodine and 9,21-dehydroryanodine. researchgate.net This method allows for the total assignment of the ¹³C NMR spectrum and provides insights into the stereochemistry and conformation of the molecule. researchgate.net The structure determined by NMR was further confirmed by the reductive conversion of 9,21-dehydroryanodine into ryanodine and its epimer, 9-epi-ryanodine. researchgate.netrsc.org

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition C₂₅H₃₃NO₉. researchgate.netnih.gov Ultraviolet (UV) spectroscopy has also been used to characterize 9,21-dehydroryanodine. Its UV spectrum is very similar to that of ryanodine, showing a maximum absorbance at 270 nm, which is expected given their minor structural difference. acs.org

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a cornerstone for investigating the interaction of 9,21-dehydroryanodine with its molecular target, the ryanodine receptor (RyR) Ca²⁺ release channel. researchgate.netfigshare.comresearchgate.net These assays typically employ [³H]ryanodine, a tritiated form of ryanodine, to quantify the binding affinity of unlabeled ligands like 9,21-dehydroryanodine. researchgate.netfigshare.com

In competitive binding assays, a constant concentration of [³H]ryanodine is incubated with membranes containing ryanodine receptors (from sources like skeletal muscle, cardiac muscle, or brain tissue) in the presence of varying concentrations of the competitor, 9,21-dehydroryanodine. researchgate.netfigshare.com By measuring the displacement of the radioligand, the inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ) of 9,21-dehydroryanodine can be determined, providing a quantitative measure of its binding affinity. acs.org

Research has shown that ryanodine and 9,21-dehydroryanodine are essentially equipotent in their ability to displace [³H]ryanodine from its binding sites, indicating they have very similar affinities for the receptor. researchgate.netannualreviews.org For instance, one study reported IC₅₀ values for inhibiting [³H]ryanodine binding of 23 nM for 9,21-dehydroryanodine and 27 nM for ryanodine in mammalian muscle preparations. annualreviews.org Another study found that 9,21-dehydroryanodine is a potent inhibitor of [³H]ryanodine binding in mouse brain, rabbit skeletal muscle, and canine ventricle ryanodine receptor preparations. figshare.com

These binding assays are crucial for structure-activity relationship studies, helping to elucidate which parts of the ryanodoid structure are critical for receptor interaction. figshare.com

Live-Cell Calcium Imaging Techniques in Research Models

Live-cell calcium imaging is a powerful technique used to visualize the functional effects of 9,21-dehydroryanodine on intracellular calcium (Ca²⁺) dynamics in real-time. nih.govbiologists.com This method utilizes fluorescent Ca²⁺ indicators, such as Fura-2-AM, which change their fluorescent properties upon binding to Ca²⁺, allowing for the measurement of intracellular Ca²⁺ concentrations ([Ca²⁺]ᵢ). nih.govbiologists.comwikipedia.org

This technique allows for the direct observation of how 9,21-dehydroryanodine modulates Ca²⁺ release from intracellular stores, providing a functional readout of its interaction with RyRs in a cellular context. nih.govbiologists.com

Biophysical Methods for Channel Function Analysis

Biophysical techniques provide a detailed view of how 9,21-dehydroryanodine affects the function of the ryanodine receptor ion channel at the single-molecule level.

Planar Lipid Bilayer Reconstitution

The planar lipid bilayer technique is a fundamental method for studying the properties of ion channels, including the ryanodine receptor, in a controlled environment. periodicparalysis.org In this method, purified RyR channels are incorporated into an artificial lipid bilayer that separates two aqueous compartments, representing the cytosolic and luminal sides of the sarcoplasmic reticulum. periodicparalysis.org This setup allows researchers to precisely control the ionic composition and voltage across the membrane and to add compounds like 9,21-dehydroryanodine to either side of the channel. periodicparalysis.org While specific studies detailing the use of planar lipid bilayers for 9,21-dehydroryanodine are not prevalent in the provided results, this technique is standard for characterizing the effects of ryanoids on channel gating and conductance. periodicparalysis.org

Single-Channel Recording

Single-channel recording, often performed on RyR channels reconstituted into planar lipid bilayers, offers unparalleled insight into the effects of 9,21-dehydroryanodine on channel behavior. nih.gov This electrophysiological technique measures the flow of ions through a single open channel, revealing changes in conductance, open probability, and dwell times in different states.

A study examining the effects of various ryanodine derivatives on the sheep cardiac sarcoplasmic reticulum Ca²⁺-release channel found that 9,21-dehydroryanodine, similar to ryanodine itself, causes the channel to enter a stable, sub-conductance state with a high open probability. nih.gov The effect of 9,21-dehydroryanodine was found to be irreversible within the typical timeframe of a single-channel experiment. nih.gov

The table below summarizes the effect of 9,21-dehydroryanodine on the conductance of the sheep cardiac RyR channel compared to a control and other ryanodine derivatives. nih.gov

| Compound | Modified Conductance (% of Control) |

|---|---|

| Control | 100% |

| 9,21-Dehydroryanodine | 58.3 ± 0.3% |

| Ryanodine | 56.8 ± 0.5% |

| Ryanodol (B1680354) | 69.4 ± 0.6% |

These biophysical methods are crucial for understanding the precise mechanism by which 9,21-dehydroryanodine modulates the function of the ryanodine receptor channel.

Advanced Structural Biology Techniques for Target Characterization